molecular formula C10H9FN2S B13181777 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-thiol CAS No. 1235439-07-2

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-thiol

Cat. No.: B13181777
CAS No.: 1235439-07-2
M. Wt: 208.26 g/mol
InChI Key: POCGOZVXMHBQOQ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-thiol is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a thiol group

Properties

CAS No.

1235439-07-2

Molecular Formula

C10H9FN2S

Molecular Weight

208.26 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-methyl-1H-pyrazole-3-thione

InChI

InChI=1S/C10H9FN2S/c1-13-10(14)6-9(12-13)7-2-4-8(11)5-3-7/h2-6,12H,1H3

InChI Key

POCGOZVXMHBQOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)C=C(N1)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-thiol typically involves the reaction of 4-fluorophenylhydrazine with 1-methyl-3-thiosemicarbazide under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to modify the pyrazole ring or the fluorophenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-fluoroamphetamine: A psychoactive compound with a fluorophenyl group.

    4-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)pyridine: A compound with a similar pyrazole structure.

    3-chloro-4-fluorophenyl derivatives: Compounds with similar substituents on the phenyl ring.

Uniqueness

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-thiol is unique due to the presence of both a thiol group and a fluorophenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions with various molecular targets.

Biological Activity

3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-thiol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its potential as an inhibitor for various enzymes, its anticancer effects, and its role in neuroprotection.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a fluorophenyl group and a thiol moiety. This specific configuration contributes to its biological activity by allowing for interactions with various biological targets.

1. Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes related to neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : Research indicates that derivatives of pyrazole compounds, including those similar to this compound, exhibit significant AChE inhibition. For instance, related compounds demonstrated IC50 values in the low micromolar range, suggesting potential for treating Alzheimer's disease by enhancing cholinergic transmission .
  • Monoamine Oxidase (MAO) : The compound also shows selective inhibition of MAO-B, which is involved in the metabolism of neurotransmitters. In studies, certain pyrazole derivatives exhibited selectivity indices indicating their potential as therapeutic agents with fewer side effects compared to traditional MAO inhibitors .

2. Anticancer Activity

Studies have highlighted the anticancer potential of pyrazole derivatives:

  • Cell Proliferation Inhibition : The compound has been evaluated against various cancer cell lines. For example, it was found to inhibit cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells, demonstrating a growth inhibition percentage significantly lower than that observed in normal fibroblasts .
  • Mechanism of Action : The anticancer activity is believed to be associated with the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Molecular docking studies suggest that the compound interacts with the colchicine binding site on tubulin, which is critical for its antiproliferative effects .

3. Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been documented:

  • Inflammation Models : In vitro studies using BV-2 microglial cells showed that pyrazole compounds could reduce inflammation induced by lipopolysaccharides (LPS). This suggests a potential use in treating neuroinflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substituent Effect on Activity
Fluoro vs. ChloroFluoro derivatives generally exhibit lower AChE inhibition compared to chloro derivatives .
Alkyl Chain LengthIncreased length of alkyl substituents leads to reduced AChE inhibitory activity .
Hydroxyl GroupsPresence of hydroxyl groups enhances inhibitory activity against AChE .

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of pyrazole derivatives:

  • A study demonstrated that certain pyrazole compounds significantly reduced microglial activation and astrocyte proliferation in LPS-injected mice, indicating their potential as anti-inflammatory agents in neurological disorders .
  • Another research highlighted the anticancer efficacy of pyrazole derivatives against multiple cancer cell lines, showcasing their ability to selectively target malignant cells while sparing normal cells .

Q & A

What are the optimal synthetic routes for 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-thiol, and how can side reactions be minimized?

Category : Basic Research Methodology
Answer :
The synthesis typically involves multi-step reactions starting with substituted phenyl precursors. For example, condensation of 4-fluoroaniline derivatives with acetylacetone or similar diketones under acidic conditions forms the pyrazole core. Thiolation at the 5-position is achieved via Lawesson’s reagent or phosphorus pentasulfide . Side reactions (e.g., over-substitution or oxidation) are minimized by controlling reaction temperature (<80°C), inert atmospheres (N₂/Ar), and stoichiometric excess of thiolating agents. Purity is confirmed by TLC and HPLC (>95% purity threshold) .

How do crystallographic studies resolve ambiguities in the molecular conformation of this compound?

Category : Advanced Structural Analysis
Answer :
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational ambiguities. For analogous pyrazole-thiol derivatives, SC-XRD reveals dihedral angles between the fluorophenyl ring and pyrazole core (e.g., 7.14°–56.26°), influenced by steric and electronic effects . Software like SHELXL refines thermal displacement parameters (Ueq) and validates bond lengths (C–S: ~1.68 Å) and angles, distinguishing between keto-enol tautomers .

What methodologies are recommended for analyzing contradictory biological activity data across studies?

Category : Advanced Data Contradiction Analysis
Answer :
Contradictions often arise from substituent effects or assay conditions. For example, 3-(4-fluorophenyl) derivatives show variable IC₅₀ values in kinase inhibition assays due to:

  • Substituent positioning : Methyl vs. trifluoromethyl groups alter steric bulk and electronic profiles .
  • Solvent effects : DMSO >5% may denature proteins, skewing results .
    Robust statistical validation (ANOVA, p<0.05) and orthogonal assays (e.g., SPR vs. fluorescence polarization) reconcile discrepancies .

How can computational tools predict the binding affinity of this compound to target enzymes?

Category : Advanced Drug Design
Answer :
Molecular docking (AutoDock Vina, Glide) and MD simulations (AMBER) model interactions. For example:

  • Pyrazole-thiol derivatives dock into COX-2 active sites via H-bonds (Ser530) and π-π stacking (Tyr385) .
  • Free energy calculations (MM-PBSA) quantify binding energies (ΔG ~ -9.5 kcal/mol), validated by experimental IC₅₀ .

What spectroscopic techniques are most effective for characterizing degradation products?

Category : Basic Analytical Chemistry
Answer :

  • LC-MS/MS : Identifies oxidative degradation products (e.g., sulfonic acid derivatives) with m/z accuracy <5 ppm .
  • ¹H/¹³C NMR : Detects desulfurization products (e.g., pyrazole-5-ol) via loss of thiol proton signal (δ ~3.5 ppm) .
  • FT-IR : Confirms S–H stretching (2550–2600 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

How does isomerism (e.g., regioisomers) impact the compound’s pharmacological profile?

Category : Advanced Structure-Activity Relationship (SAR)
Answer :
Regioisomers (e.g., 1-methyl vs. 3-methyl substitution) exhibit divergent SAR:

IsomerLogPCOX-2 IC₅₀ (μM)Reference
1-methyl2.80.45
3-methyl3.11.2
Lower IC₅₀ in 1-methyl derivatives correlates with enhanced hydrophobic pocket fit .

What strategies stabilize the thiol group during long-term storage?

Category : Basic Stability Studies
Answer :

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Additives : 1% BHT (butylated hydroxytoluene) inhibits radical-mediated oxidation .
  • Lyophilization : Freeze-drying under vacuum (0.1 mbar) reduces hydrolysis .

How do intermolecular interactions influence crystallographic packing?

Category : Advanced Crystallography
Answer :
Hirshfeld surface analysis (CrystalExplorer) quantifies interactions:

  • S⋯H contacts : 12–15% contribution (thiol group interactions) .
  • F⋯H interactions : 8–10% (fluorophenyl group) .
    These dictate packing motifs (e.g., herringbone vs. layered) and solubility .

What in vitro models validate the compound’s metabolic stability?

Category : Advanced Pharmacokinetics
Answer :

  • Hepatic microsomes : Incubate with NADPH (1 mM) to assess CYP450-mediated oxidation (t₁/₂ >30 min desirable) .
  • Caco-2 monolayers : Measure permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) .

How are synthetic impurities profiled and quantified?

Category : Basic Quality Control
Answer :

  • HPLC-DAD : Quantifies impurities (e.g., unreacted 4-fluorophenyl precursors) with LOD ≤0.1% .
  • GC-MS : Detects volatile byproducts (e.g., methyl thiocyanate) .

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